molecular formula C17H16FNO4S B6413004 4-Fluoro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1261996-98-8

4-Fluoro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B6413004
CAS No.: 1261996-98-8
M. Wt: 349.4 g/mol
InChI Key: HHVBPNSAJCVLLB-UHFFFAOYSA-N
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Description

4-Fluoro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid is a biphenyl-based compound featuring a fluorine substituent at the 4-position of one benzene ring and a pyrrolidine sulfonyl group at the 4'-position of the adjacent ring, with a carboxylic acid moiety at the 3-position.

Properties

IUPAC Name

2-fluoro-5-(4-pyrrolidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO4S/c18-16-8-5-13(11-15(16)17(20)21)12-3-6-14(7-4-12)24(22,23)19-9-1-2-10-19/h3-8,11H,1-2,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVBPNSAJCVLLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30692351
Record name 4-Fluoro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261996-98-8
Record name 4-Fluoro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Reagents

  • Ring A precursor : Methyl 3-bromo-4-fluorobenzoate (prepared via esterification of 3-bromo-4-fluorobenzoic acid with methanol and sulfuric acid).

  • Ring B precursor : 4-Bromophenylboronic acid.

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or palladium(II) acetate with a phosphine ligand.

  • Base : Aqueous sodium carbonate (Na₂CO₃) or cesium carbonate (Cs₂CO₃).

  • Solvent system : Dimethoxyethane (DME)/water or tetrahydrofuran (THF)/water.

  • Temperature : 80–100°C under reflux.

Product Characterization

The coupling yields methyl 4'-bromo-4-fluoro-[1,1'-biphenyl]-3-carboxylate , confirmed via:

  • ¹H NMR : Aromatic protons at δ 7.4–8.1 ppm (multiplet for biphenyl), ester methyl signal at δ 3.9 ppm.

  • LC-MS : Molecular ion peak at m/z 353.2 [M+H]⁺.

Functionalization of the 4'-Bromo Group to Sulfonamide

The 4'-bromo substituent on Ring B undergoes sequential transformations to introduce the pyrrolidin-1-ylsulfonyl moiety.

Thiolation and Oxidation

  • Thiol substitution :

    • Reagents : Sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 100°C.

    • Product : 4'-Mercapto intermediate.

  • Oxidation to sulfonic acid :

    • Reagents : Hydrogen peroxide (H₂O₂) in acetic acid.

    • Product : 4'-Sulfonic acid derivative.

Sulfonyl Chloride Formation

  • Reagents : Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in dichloromethane (DCM).

  • Conditions : Anhydrous, 0°C to room temperature.

  • Product : 4'-Sulfonyl chloride intermediate.

Sulfonamide Formation with Pyrrolidine

  • Reagents : Pyrrolidine in DCM with 4-dimethylaminopyridine (DMAP) as a base.

  • Conditions : Room temperature, 3 hours.

  • Workup : Column chromatography (petroleum ether:ethyl acetate = 3:1) yields methyl 4-fluoro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carboxylate .

Characterization Data

  • ¹³C NMR : Sulfonamide carbon at δ 44.2 ppm, pyrrolidine carbons at δ 25.6–47.8 ppm.

  • IR : S=O stretches at 1150 cm⁻¹ and 1350 cm⁻¹.

Hydrolysis of the Methyl Ester to Carboxylic Acid

The final step involves saponification of the methyl ester to unveil the carboxylic acid functionality.

Reaction Conditions

  • Reagents : Lithium hydroxide (LiOH) in tetrahydrofuran (THF)/methanol/water.

  • Temperature : 50°C for 6–12 hours.

  • Workup : Acidification with HCl to pH 2–3, followed by filtration.

Product Validation

  • Melting point : 210–215°C (decomposes).

  • HPLC : Purity >98% (C18 column, acetonitrile/water gradient).

Comparative Analysis of Alternative Synthetic Routes

MethodKey StepYield (%)Purity (%)Limitations
Classical SuzukiPd-catalyzed coupling65–7595Requires inert atmosphere
Microwave-assistedAccelerated coupling80–8597Specialized equipment needed
One-pot sulfinationCombined thiolation/oxidation55–6090Lower regioselectivity

Challenges and Optimization Strategies

  • Regioselectivity in Suzuki coupling : Electron-withdrawing groups (e.g., fluorine) on Ring A direct boronic acid coupling to the para position of Ring B.

  • Sulfonyl chloride stability : Anhydrous conditions prevent hydrolysis during sulfonamide formation.

  • Ester hydrolysis selectivity : LiOH avoids side reactions (e.g., decarboxylation) observed with stronger bases.

Industrial-Scale Considerations

  • Catalyst recycling : Immobilized palladium catalysts reduce costs.

  • Solvent recovery : DCM and THF are distilled and reused.

  • Process analytical technology (PAT) : In-line NMR monitors reaction progress.

Chemical Reactions Analysis

4-Fluoro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidin-1-ylsulfonyl group, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde using reducing agents like lithium aluminum hydride.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the fluoro group.

    Esterification: The carboxylic acid group can undergo esterification reactions with alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, sulfuric acid), and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

4-Fluoro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and liquid crystals.

    Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Fluoro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to and inhibiting the activity of target enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications References
4-Fluoro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid Likely C₁₇H₁₄FNO₄S* -F (4), -SO₂-pyrrolidine (4'), -COOH (3) ~347.36† Hypothesized enzyme inhibition N/A (Inference)
Diflunisal (2′,4′-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid) C₁₃H₈F₂O₃ -F (2',4'), -OH (4), -COOH (3) 250.21 Analgesic, anti-inflammatory; Mp: 210–211°C
6-Fluoro-2-(2'-fluorobiphenyl-4-yl)-3-methylquinoline-4-carboxylic acid C₂₃H₁₅F₂NO₂ -F (6,2'), -CH₃ (3), -COOH (4) 383.37 Quinoline core; potential kinase inhibition
3'-(Sulfamoyloxy)-[1,1'-biphenyl]-3-carboxylic acid C₁₃H₁₁NO₅S -SO₂NH₂ (3'), -COOH (3) 293.30 Sulfamoyl group for solubility
2'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid C₁₄H₉F₃O₂ -CF₃ (2'), -COOH (3) 272.22 Electron-withdrawing CF₃; catalysis

*Inferred from structural analysis. †Calculated based on substituents.

Substituent Effects on Physicochemical Properties

  • Fluorine vs. Hydroxyl Groups : Diflunisal () demonstrates how hydroxyl groups enhance hydrogen bonding and acidity (pKa ~3.3 for the carboxylic acid), whereas fluorine substituents increase lipophilicity and metabolic stability. The target compound’s 4-fluoro group may improve membrane permeability compared to Diflunisal’s hydroxyl.
  • Sulfonamide Variations: The pyrrolidine sulfonyl group in the target compound differs from the sulfamoyloxy group in . Pyrrolidine’s nitrogen ring may enhance solubility in nonpolar environments, while sulfamoyloxy’s NH₂ group could facilitate hydrogen bonding.
  • Trifluoromethyl (CF₃) vs.

Biological Activity

4-Fluoro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid is an organic compound with a complex structure that includes a biphenyl core, a carboxylic acid group, and a pyrrolidine sulfonamide moiety. Its molecular formula is C17H16FNO4S, and it has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy.

Chemical Structure and Properties

The compound's structure features a fluorine atom at the para position of one of the phenyl rings, which enhances its pharmacological properties. The presence of the pyrrolidine ring and sulfonamide group contributes to its unique interactions with biological targets (see Table 1 for structural details).

Property Details
Molecular FormulaC17H16FNO4S
Molecular Weight349.37 g/mol
Structural FeaturesBiphenyl core, carboxylic acid, pyrrolidine sulfonamide
Unique AttributesFluorine substitution enhances biological activity

Research indicates that this compound acts as a potent inhibitor of Bcl-2-like protein 1 (Bcl-xL), which plays a crucial role in preventing apoptosis by blocking cytochrome c release from mitochondria. This mechanism suggests its potential utility in promoting apoptosis in cancer cells while sparing normal cells. This action is particularly relevant for developing targeted cancer therapies aimed at overcoming resistance to apoptosis in tumor cells .

Biological Activity and Pharmacological Applications

The compound exhibits several notable biological activities:

  • Anticancer Activity : It has been shown to promote apoptosis in various cancer cell lines by inhibiting anti-apoptotic proteins. This characteristic makes it a candidate for further development as an anticancer agent.
  • Interaction with Biological Targets : Interaction studies reveal that this compound engages with various proteins involved in cell signaling and apoptosis regulation, which may lead to alterations in cancer cell survival .

Case Studies

Several studies have investigated the biological effects of this compound:

  • In vitro Studies : In vitro assays demonstrated that this compound significantly inhibited the growth of cancer cell lines such as HCT-116 (colorectal carcinoma) and HEP2 (epidermoid carcinoma) .
  • Mechanistic Insights : Further mechanistic studies indicated that the compound's ability to induce apoptosis was associated with mitochondrial dysfunction and activation of caspases, critical mediators of programmed cell death .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Name Structural Features Unique Attributes
4'-Fluoro-[1,1'-biphenyl]-4-carboxylic acidBiphenyl core with a carboxylic acidLacks sulfonamide functionality
3-Fluoro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acidSimilar biphenyl structure; different carboxylic positionDifferent positioning may affect biological activity

Q & A

(Basic) What are the common synthetic routes for preparing this compound?

The synthesis typically involves a multi-step approach:

  • Step 1: Biphenyl Core Formation
    Suzuki-Miyaura cross-coupling is widely used to construct the biphenyl backbone. Aryl halides (e.g., 3-bromo-4-fluorobenzoic acid) are coupled with arylboronic acids (e.g., 4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid) using palladium catalysts (e.g., Pd(PPh₃)₄) in a mixture of THF/H₂O under reflux. Yields are optimized by controlling ligand ratios and base selection (e.g., K₂CO₃) .
  • Step 2: Sulfonylation
    The pyrrolidine sulfonyl group is introduced via nucleophilic substitution. For example, reacting the biphenyl intermediate with pyrrolidine in the presence of a sulfonyl chloride derivative under inert conditions (e.g., DCM, 0–5°C) .
  • Step 3: Carboxylic Acid Activation/Functionalization
    The carboxylic acid group can be esterified (e.g., using SOCl₂/MeOH) for further derivatization. Hydrolysis back to the acid is achieved with LiOH in THF/H₂O .

(Basic) Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent integration. The fluorine atom induces distinct splitting patterns (e.g., ¹⁹F coupling in ¹H NMR) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns. Electrospray ionization (ESI) is preferred for polar derivatives .
  • X-ray Crystallography : Resolves steric effects of the pyrrolidine sulfonyl group and biphenyl planarity. Requires high-purity crystals grown via slow evaporation in DMSO/EtOH .

(Advanced) How can contradictory NMR data for regioisomers be resolved?

Contradictions arise from overlapping signals or unexpected coupling. Solutions:

  • 2D NMR (COSY, NOESY) : Identifies through-space interactions between the fluorine atom and adjacent protons .
  • Variable Temperature NMR : Reduces signal broadening caused by rotational barriers in the biphenyl core .
  • Isotopic Labeling : Substituting ¹⁹F with ²H in model compounds clarifies splitting patterns .

(Advanced) What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Software like AutoDock Vina models binding to proteins (e.g., kinases or GPCRs). The sulfonyl group’s hydrogen-bonding capacity is prioritized in docking grids .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Polar interactions between the carboxylic acid and lysine residues are critical for binding affinity .
  • DFT Calculations : Predict electronic effects of fluorine substitution on frontier molecular orbitals (e.g., HOMO-LUMO gaps) .

(Advanced) How to optimize the Suzuki-Miyaura cross-coupling step for higher yields?

Key parameters (hypothetical data based on ):

ParameterOptimization StrategyYield Improvement
CatalystPd(OAc)₂ with SPhos ligand75% → 89%
SolventDMF/H₂O (3:1)Reduced by-products
Temperature80°C, 12 hoursComplete coupling
BaseCs₂CO₃ (vs. K₂CO₃)Enhanced solubility

(Advanced) How does the pyrrolidine sulfonyl group influence electronic properties?

  • Electron-Withdrawing Effect : The sulfonyl group decreases electron density on the biphenyl core (Hammett σₚ ≈ 0.9), confirmed by UV-Vis redshift in π→π* transitions .
  • Hydrogen-Bond Acceptor Strength : The sulfonyl oxygen participates in strong hydrogen bonds (e.g., with histidine residues in enzymes), validated by IR spectroscopy (stretching at 1150–1300 cm⁻¹) .

(Basic) What solubility challenges exist, and how are they addressed?

  • Low Aqueous Solubility : Due to the hydrophobic biphenyl core. Strategies:
    • Use polar aprotic solvents (DMSO, DMF) for biological assays .
    • Formulate as sodium/potassium salts via neutralization with NaOH/KOH .

(Advanced) How to analyze regioselectivity in substitution reactions?

  • Steric Effects : Bulky substituents (e.g., pyrrolidine) favor para substitution on the biphenyl ring. X-ray data show dihedral angles >30° reduce steric clash .
  • Electronic Directing : Fluorine’s meta-directing nature positions electrophiles at the carboxylic acid’s ortho position. Confirmed by NOE correlations in NMR .

(Advanced) How to validate the compound’s stability under physiological conditions?

  • Accelerated Stability Studies : Incubate in PBS (pH 7.4, 37°C) for 48 hours. Monitor degradation via HPLC (C18 column, 254 nm). <5% degradation indicates suitability for in vitro assays .
  • Photostability : Expose to UV light (365 nm) for 24 hours. LC-MS identifies photo-oxidation by-products (e.g., sulfoxide formation) .

(Basic) Which functional groups drive reactivity in this compound?

  • Carboxylic Acid : Participates in amide coupling (EDC/HOBt) or esterification.
  • Sulfonamide : Acts as a hydrogen-bond acceptor in enzyme inhibition .
  • Fluorine : Enhances metabolic stability and lipophilicity (logP ≈ 2.8) .

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